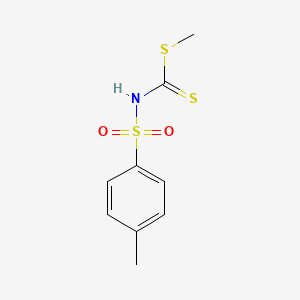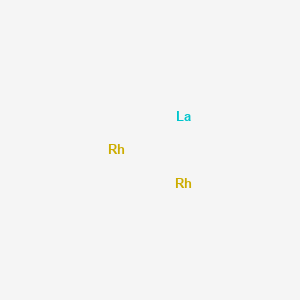
Lanthanum--rhodium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–rhodium (1/2) is a compound consisting of lanthanum and rhodium in a 1:2 ratio Lanthanum is a rare-earth element with the symbol “La” and atomic number 57, while rhodium is a transition metal with the symbol “Rh” and atomic number 45
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum–rhodium (1/2) can be achieved through various methods. One common approach involves the reaction of lanthanum chloride with rhodium chloride in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lanthanum–rhodium (1/2) often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The raw materials, lanthanum oxide and rhodium oxide, are mixed in stoichiometric ratios and subjected to a reduction process using hydrogen gas. The resulting product is then purified through various techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Lanthanum–rhodium (1/2) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide and rhodium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: Lanthanum–rhodium (1/2) can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions are typically carried out at high temperatures and in controlled atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include lanthanum oxide, rhodium oxide, and various substituted metal compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lanthanum–rhodium (1/2) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is used in the development of advanced materials with unique properties, such as high-temperature superconductors and magnetic materials.
Biology and Medicine: Lanthanum–rhodium (1/2) is being investigated for its potential use in medical imaging and as a therapeutic agent in cancer treatment.
Industry: The compound is used in the production of specialty alloys and as a component in various industrial processes.
Mechanism of Action
The mechanism by which lanthanum–rhodium (1/2) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing an active surface for the reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrogenation reactions, the compound helps in the activation of hydrogen molecules, allowing them to react with other substrates.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lanthanum–rhodium (1/2) include other lanthanum-based and rhodium-based compounds, such as lanthanum–platinum (1/2) and lanthanum–palladium (1/2). These compounds share some properties with lanthanum–rhodium (1/2) but also have unique characteristics due to the different metals involved.
Uniqueness
Lanthanum–rhodium (1/2) is unique due to its specific combination of lanthanum and rhodium, which imparts distinct catalytic properties and stability under various reaction conditions. This makes it particularly valuable in applications requiring high-temperature stability and resistance to oxidation.
Properties
CAS No. |
12031-26-4 |
|---|---|
Molecular Formula |
LaRh2 |
Molecular Weight |
344.7165 g/mol |
IUPAC Name |
lanthanum;rhodium |
InChI |
InChI=1S/La.2Rh |
InChI Key |
SZBSCRSVWKHSIL-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)


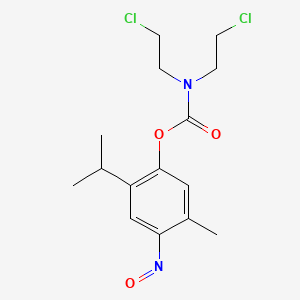
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)

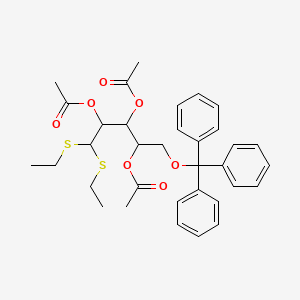
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)

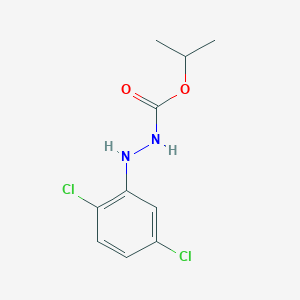
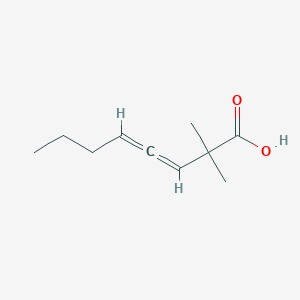
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
